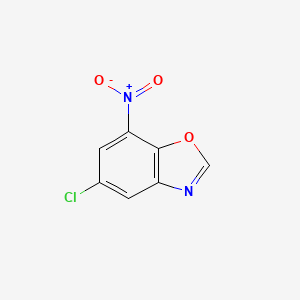

5-chloro-7-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)6(2-4)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEAFDRPEPJZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CO2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740997 | |

| Record name | 5-Chloro-7-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356111-15-3 | |

| Record name | 5-Chloro-7-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-7-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 5-chloro-7-nitro-1,3-benzoxazole

This guide provides a comprehensive technical overview of the known and potential biological activities of 5-chloro-7-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By synthesizing data from existing literature on structurally related benzoxazole derivatives, this document will explore the compound's potential as an antimicrobial and anticancer agent, detail relevant experimental protocols, and elucidate potential mechanisms of action.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This aromatic scaffold is a common motif in many biologically active molecules, both natural and synthetic.[1][2][3] The versatility of the benzoxazole ring system, with its potential for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activities. Consequently, benzoxazole derivatives have emerged as promising candidates in drug discovery, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2] The biological activity of these derivatives is often dictated by the nature and position of the substituents on the benzoxazole core.[4][5]

The Subject Compound: this compound

This guide focuses on the specific derivative, this compound. The presence of a chloro group at the 5-position and a nitro group at the 7-position is anticipated to significantly influence its biological profile. The lipophilicity conferred by the chloro group can enhance membrane permeability, a crucial factor for intracellular drug action. The nitro group, a strong electron-withdrawing moiety, can participate in various biochemical reactions, including redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target organisms or cells.

Potential Biological Activities

While direct studies on this compound are limited, a substantial body of evidence from related compounds allows for informed postulation of its biological potential.

Antimicrobial Activity

The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][4] Derivatives of benzoxazole have demonstrated efficacy against a range of pathogenic bacteria and fungi.[4][6]

-

Antibacterial Activity: Synthetic benzoxazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae).[4] For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been synthesized and shown to possess antibacterial properties.[6] The presence of a nitro group in other heterocyclic compounds, such as in the novel benzoxazole-nitrothiophene molecule IITR00803, has been associated with broad-spectrum antibacterial activity.[7][8] This suggests that the nitro group in this compound could contribute to its antibacterial potential.

-

Antifungal Activity: Several benzoxazole derivatives also exhibit potent antifungal activity against clinically relevant fungi like Candida albicans and Aspergillus niger.[4] Some derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated notable antifungal effects.[6]

Proposed Mechanism of Antimicrobial Action: The antimicrobial action of nitro-aromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate cytotoxic nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Proposed antimicrobial mechanism of this compound.

Anticancer Activity

The benzoxazole nucleus is a key structural component in a variety of anticancer agents.[2][5][9] A significant finding from the literature is that a benzoxazole derivative with nitro disubstitution at the 5 and 7 positions exhibited very good anticancer activity against A-549 human lung carcinoma cell lines.[9] This provides a strong rationale for investigating the anticancer potential of this compound.

Potential Molecular Targets and Mechanisms: The anticancer activity of benzoxazole derivatives can be attributed to various mechanisms, including:

-

Enzyme Inhibition: Certain benzoxazoles are known to inhibit enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). This can be triggered by various cellular stresses, including DNA damage and the generation of ROS.

-

DNA Intercalation: The planar structure of the benzoxazole ring may allow it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell cycle arrest and apoptosis.

Data on Structurally Related Compounds:

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

| 5,7-dinitro-benzoxazole derivative | A-549 (Lung Carcinoma) | "very good anticancer activity" | [9] |

| Thiabendazole-derived 1,2,3-triazoles | HT29, MDA-MB-231, SKBR3 | Significant antiproliferative activity, induction of apoptosis | [10] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound would involve the cyclization of a corresponding o-aminophenol precursor.

Step-by-Step Methodology:

-

Nitration of 4-chloro-2-aminophenol: Start with the commercially available 4-chloro-2-aminophenol. Carefully perform a nitration reaction using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature to introduce a nitro group at the 6-position (which will become the 7-position in the benzoxazole ring). This will yield 4-chloro-6-nitro-2-aminophenol.

-

Cyclization: React the resulting 4-chloro-6-nitro-2-aminophenol with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, under reflux conditions to effect the cyclization and formation of the oxazole ring.

-

Purification: The crude product should be purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel to obtain pure this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: A plausible synthetic route for this compound.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay

MTT Assay (for Cytotoxicity):

-

Cell Culture: Culture the desired cancer cell line (e.g., A-549) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Based on the extensive literature on the biological activities of benzoxazole derivatives, this compound emerges as a promising candidate for further investigation as a potential antimicrobial and anticancer agent. The presence of the chloro and nitro substituents at the 5 and 7 positions, respectively, provides a strong rationale for these anticipated activities.

Future research should focus on the synthesis and thorough biological evaluation of this compound. This would involve comprehensive antimicrobial screening against a panel of clinically relevant pathogens, including drug-resistant strains, and in-depth anticancer studies against a variety of human cancer cell lines. Elucidation of its precise mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

-

Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central. [Link]

-

Shewale, M. M., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]

-

NBD-Cl | C6H2ClN3O3 | CID 25043. PubChem - NIH. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

-

Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. ResearchGate. [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

-

Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]

-

Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for kinetic spectrophotometric assay of befunolol hydrochloride in its pharmaceutical formulation. PubMed. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). SpringerLink. [Link]

-

Design of benzoxazole molecules for antimicrobial and anticancer potential based on literature. ResearchGate. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]

-

Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]

-

(PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

-

IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: Unveiling the Versatility of a Reactive Fluorophore

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

This guide provides a comprehensive technical overview of the mechanism of action of 4-chloro-7-nitro-2,1,3-benzoxadiazole, a compound commonly known as NBD-Cl. While the initial query specified "5-chloro-7-nitro-1,3-benzoxazole," the vast body of scientific literature points towards the closely related and extensively studied NBD-Cl as the likely compound of interest due to its significant role in biochemical and cellular research. NBD-Cl is a versatile molecule that, while non-fluorescent in its native state, exhibits remarkable reactivity towards nucleophilic groups within biological macromolecules, leading to the formation of highly fluorescent adducts.[1][2][3] This property has established NBD-Cl as a cornerstone reagent for fluorescently labeling and detecting proteins, peptides, and other biomolecules.[1][4][5] Beyond its utility as a fluorescent probe, NBD-Cl and its derivatives display a range of potent biological activities, including enzyme inhibition and the induction of apoptosis, positioning them as valuable tools in drug discovery and development.[6][7] This guide will delve into the fundamental chemical reactivity of NBD-Cl, explore its multifaceted biological mechanisms of action, and provide insights into its practical application in research settings.

Part 1: The Chemical Mechanism of Action - A Nucleophilic Aromatic Substitution Reaction

The core of NBD-Cl's utility lies in its predictable and efficient reactivity, which is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the benzoxadiazole ring system activate the chlorine atom at the C-4 position, making it an excellent leaving group for nucleophilic attack.[8]

The primary nucleophiles that react with NBD-Cl in a biological context are primary and secondary amines, such as the N-terminal alpha-amino groups of proteins and the epsilon-amino groups of lysine residues.[1][4] Thiols, like the sulfhydryl group of cysteine, also react with NBD-Cl, albeit to form less fluorescent adducts compared to the amine adducts.[1] The reaction is typically conducted under basic conditions, which serves to deprotonate the nucleophilic group, thereby increasing its reactivity.[8]

The general mechanism for the reaction of NBD-Cl with a primary amine is depicted below:

Figure 1: General reaction mechanism of NBD-Cl with a primary amine via nucleophilic aromatic substitution.

Upon reaction, the non-fluorescent NBD-Cl is converted into a highly fluorescent NBD-amine derivative. These adducts typically exhibit excitation maxima around 464 nm and emission maxima around 512 nm.[1][2] It is noteworthy that the fluorescence quantum yield of these adducts is highly sensitive to the polarity of their local environment, with a significant decrease in fluorescence intensity observed in aqueous solutions.[1][2] This solvatochromic property can be advantageously used to probe changes in the local environment of the labeled molecule.

Part 2: Biological Mechanisms of Action

Beyond its role as a labeling reagent, the NBD scaffold is the basis for a class of molecules with significant biological activities.

Enzyme Inhibition

NBD-Cl and its derivatives have been identified as potent inhibitors of several key enzymes.

-

ATP Synthase: NBD-Cl is a well-characterized covalent inhibitor of both mitochondrial F1-ATPase and bacterial F-type ATPases.[7] The inhibition occurs through the specific modification of a conserved tyrosine residue within the catalytic beta-subunit of the enzyme. This covalent modification locks the enzyme in an inactive conformation, thereby blocking ATP synthesis and hydrolysis.

-

Glutathione S-Transferases (GSTs): Certain derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have been engineered as suicide inhibitors of glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells and implicated in drug resistance.[6] One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), binds to the active site of GSTs and undergoes conjugation with glutathione (GSH).[6] This forms a stable ternary complex that irreversibly inactivates the enzyme.[6]

The mechanism of GST inhibition by NBDHEX is a prime example of targeted drug design, leading to downstream cellular consequences.

Figure 2: Simplified pathway of GST inhibition by NBDHEX leading to apoptosis.

Induction of Apoptosis

The inhibition of key cellular enzymes by NBD derivatives can trigger programmed cell death, or apoptosis. The inactivation of GSTP1-1 by NBDHEX, for instance, has been shown to lead to the dissociation of the JNK•GSTP1-1 complex.[6] This releases c-Jun N-terminal kinase (JNK), a key signaling protein that, once activated, can initiate the apoptotic cascade. This mechanism highlights the potential of NBD-based compounds as anticancer agents.[6]

Part 3: Experimental Protocols and Data

The unique properties of NBD-Cl have led to the development of a wide array of experimental applications.

Fluorescent Labeling of Proteins

A common application of NBD-Cl is the fluorescent labeling of proteins for subsequent analysis.

Protocol for N-Terminal Protein Labeling:

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer at a neutral pH (e.g., 100 mM phosphate buffer, pH 7.4). The protein concentration should typically be in the micromolar range.[4]

-

NBD-Cl Solution: Prepare a stock solution of NBD-Cl in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

-

Labeling Reaction: Add a molar excess of the NBD-Cl solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours in the dark to prevent photobleaching.

-

Removal of Unreacted NBD-Cl: Separate the labeled protein from unreacted NBD-Cl using size-exclusion chromatography or dialysis.

-

Fluorometric Analysis: Measure the fluorescence of the labeled protein using a fluorometer with excitation at approximately 464 nm and emission at approximately 512 nm.

Data Interpretation: The fluorescence intensity of the NBD-labeled protein is proportional to the amount of accessible N-terminal amino groups. This method can be used to quantify proteins and to assess the blockage of N-termini, for instance, by post-translational modifications like acetylation.[4]

Quantitative Data Summary

| Parameter | Value | Compound | Target | Reference |

| Excitation Wavelength (λex) | ~464 nm | NBD-amine adducts | - | [1] |

| Emission Wavelength (λem) | ~512 nm | NBD-amine adducts | - | [1] |

| Molecular Weight | 199.55 g/mol | NBD-Cl | - | [7] |

| Melting Point | 97-99 °C | NBD-Cl | - |

Conclusion

This compound, more commonly identified in the scientific literature as its close analogue 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is a powerful tool for researchers in biochemistry and drug development. Its well-defined mechanism of action, centered on a nucleophilic aromatic substitution reaction, allows for the specific and sensitive fluorescent labeling of biomolecules. Furthermore, the NBD scaffold serves as a template for the design of potent enzyme inhibitors with significant biological consequences, including the induction of apoptosis in cancer cells. A thorough understanding of the chemical reactivity and biological activities of NBD-Cl and its derivatives is crucial for leveraging their full potential in scientific discovery.

References

-

Ricci, G., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26397-26405. Retrieved from [Link]

- Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25043, NBD-Cl. Retrieved from [Link]

-

Patel, R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Journal of the Korean Chemical Society, 56(4), 476-481. Retrieved from [Link]

-

Al-Majthoub, M. M., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances, 9(42), 24373-24382. Retrieved from [Link]

- Hussein, M. A., et al. (2021). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Heterocyclic Chemistry, 58(10), 2055-2066.

-

Patel, R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Retrieved from [Link]

-

Hussein, M. A., et al. (2021). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. ResearchGate. Retrieved from [Link]

-

Annenkov, V. V., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 5-13. Retrieved from [Link]

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

-

El-Enany, N., et al. (2008). Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for kinetic spectrophotometric assay of befunolol hydrochloride in its pharmaceutical formulation. Journal of the Association of Official Analytical Chemists International, 91(4), 783-790. Retrieved from [Link]

-

Interchim. (n.d.). FluoProbes® - 4-Chloro-7-nitrobenzofurazan (NBD Cl). Retrieved from [Link]

-

Girek, T., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6139. Retrieved from [Link]

-

Cheng, Z., & Aspinwall, C. A. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. Analytical and Bioanalytical Chemistry, 404(5), 1471-1477. Retrieved from [Link]

- Al-Shehri, S., et al. (2024). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques. Journal of Fluorescence, 34(1), 1-13.

- El-Maghrabey, M. H., et al. (2022). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. International Journal of Applied Pharmaceutics, 14(5), 1-8.

Sources

- 1. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of Novel Benzoxazole Derivatives

Introduction: The Promise of Benzoxazoles in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress.[1] This escalating challenge necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the heterocyclic compounds, the benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The structural resemblance of the benzoxazole moiety to biomolecules like adenine and guanine allows for potential interactions with key biological targets within microbial cells, making them a promising class of compounds for antimicrobial drug discovery.[7][8]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the experimental design for the effective antimicrobial screening of novel benzoxazole derivatives. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating experimental workflow.

Chapter 1: Foundational Principles of Antimicrobial Screening

A successful antimicrobial screening campaign is a tiered approach, beginning with broad primary screens to identify active compounds and progressing to more detailed secondary and tertiary assays to characterize their potency and spectrum of activity. The overarching goal is to identify benzoxazole derivatives with significant antimicrobial efficacy and favorable preliminary safety profiles.

The Causality Behind a Tiered Screening Approach:

-

Efficiency and Resource Management: It is impractical and cost-prohibitive to subject a large library of newly synthesized benzoxazole derivatives to a full battery of exhaustive tests. A tiered approach allows for the rapid and cost-effective elimination of inactive or weakly active compounds.

-

Data-Driven Decision Making: Each stage of the screening process generates critical data that informs the decision to advance a compound to the next level of investigation. This iterative process ensures that resources are focused on the most promising candidates.

-

Comprehensive Characterization: A multi-faceted testing strategy provides a holistic understanding of a compound's antimicrobial profile, including its potency (bacteriostatic vs. bactericidal), spectrum of activity, and rate of microbial killing.

The following diagram illustrates a logical workflow for the antimicrobial screening of benzoxazole derivatives:

Caption: A tiered workflow for antimicrobial screening of benzoxazoles.

Chapter 2: Phase 1 - Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The initial step in evaluating a novel benzoxazole derivative is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9][10] This fundamental metric provides a quantitative measure of the compound's potency.[11]

Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for MIC determination due to its efficiency and requirement for small volumes of reagents.[9][12][13][14] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18][19]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Benzoxazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

-

Negative (growth) and sterility controls

-

Multichannel pipette

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Benzoxazole Stock Solutions: Dissolve the synthesized benzoxazole compounds in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add an additional 100 µL of the benzoxazole stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last column.

-

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the benzoxazole derivatives.

-

Controls:

-

Growth Control (Positive Control): Wells containing MHB and the bacterial inoculum, but no benzoxazole derivative.

-

Sterility Control (Negative Control): Wells containing only MHB to check for contamination.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and the bacterial inoculum.

-

Reference Antibiotic Control: A row of wells with a known antibiotic to validate the assay.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the benzoxazole derivative that completely inhibits visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Chapter 3: Phase 2 - Secondary Characterization

Compounds demonstrating promising MIC values in the primary screen should be advanced to secondary characterization to determine their mode of action (bacteriostatic vs. bactericidal) and their spectrum of activity.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[20][21] This distinction is crucial, as a bactericidal agent is often preferred for treating serious infections.

Procedure:

-

Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

-

Mix the contents of each well thoroughly.

-

Using a calibrated loop or pipette, subculture a 10-100 µL aliquot from each of these wells onto a fresh, antibiotic-free agar plate.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of the benzoxazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][21]

Data Interpretation:

The relationship between the MIC and MBC is an important indicator of a compound's activity.

| MBC/MIC Ratio | Interpretation |

| ≤ 4 | Bactericidal[20][22] |

| > 4 | Bacteriostatic |

Chapter 4: Phase 3 - In-depth Profiling

Lead candidates identified from secondary screening warrant a more in-depth analysis of their antimicrobial properties and a preliminary assessment of their safety profile.

Protocol: Time-Kill Kinetics Assay

A time-kill kinetics assay provides a dynamic view of a compound's antimicrobial activity over time.[23][24] This assay helps to understand the rate at which a benzoxazole derivative kills a bacterial population at different concentrations.[25][26]

Procedure:

-

Prepare flasks or tubes containing MHB with the benzoxazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound.

-

Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubate the cultures at 35-37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[27]

-

Perform serial dilutions of the aliquots in sterile saline or a neutralizing broth.

-

Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each concentration of the benzoxazole derivative.

Data Interpretation:

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]

-

Bacteriostatic activity is indicated by a prevention of bacterial growth, with the CFU/mL remaining relatively constant or showing a <3-log₁₀ reduction.

Preliminary Cytotoxicity Assessment

It is imperative to ensure that the antimicrobial activity of the benzoxazole derivatives is not due to general cytotoxicity. A preliminary in-vitro cytotoxicity assay using a mammalian cell line (e.g., HEK293, HepG2) is a critical step. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay can be employed to determine the concentration at which the compound becomes toxic to mammalian cells. A favorable therapeutic index (ratio of cytotoxic concentration to MIC) is a key parameter for further development.

Chapter 5: Phase 4 - Advanced Studies and Structure-Activity Relationship (SAR)

The data generated from the previous phases provides the foundation for more advanced studies, including the elucidation of the structure-activity relationship (SAR) and preliminary in-vivo efficacy testing.

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for understanding how the chemical structure of the benzoxazole derivatives influences their antimicrobial activity.[8][28][29][30] By comparing the MIC and MBC values of a series of structurally related benzoxazoles, researchers can identify key functional groups and structural motifs that are critical for potency and spectrum. This knowledge is invaluable for the rational design and optimization of more effective antimicrobial agents.

The following diagram illustrates the concept of SAR analysis:

Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) analysis.

In Vivo Efficacy Models

Promising lead compounds with potent in-vitro activity and a good safety profile should ultimately be evaluated in in-vivo models of infection.[31][32] These models, such as murine sepsis or thigh infection models, provide a more complex biological environment to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics.[33][34]

Conclusion

The experimental design outlined in these application notes provides a robust framework for the systematic screening and evaluation of novel benzoxazole derivatives as potential antimicrobial agents. By adhering to these protocols and understanding the scientific rationale behind each step, researchers can efficiently identify and characterize promising lead compounds, contributing to the critical pipeline of new therapeutics to combat the global threat of antimicrobial resistance. The journey from a newly synthesized compound to a clinically viable drug is long and challenging, fraught with potential pitfalls such as toxicity and insufficient in-vivo efficacy.[35][36][37][38] However, a rigorous and well-designed preclinical screening program is the indispensable first step toward success.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). Journal of Chemical Sciences, 136(3), 65. [Link]

-

(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research, 16(1), 1-13. [Link]

-

Kaushik, C. P., & Chahal, M. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 132(1), 1-13. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). Trade Science Inc. [Link]

-

Theuretzbacher, U., Outterson, K., Engels, M., & Karlén, A. (2020). Challenges and shortcomings of antibacterial discovery projects. Nature reviews. Microbiology, 18(5), 232–233. [Link]

-

Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

-

Rupp, M. E., Fey, P. D., & Olson, M. E. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of the Mechanical Behavior of Biomedical Materials, 62, 537-547. [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

- Methods of screening for antimicrobial compounds. (2003).

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

-

Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2024). ACS Infectious Diseases. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

-

The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PMC - NIH. [Link]

-

Proposed structure-activity relationship (SAR) of benzoxazole-2-yl)-2-phenoxyacetamide derivatives as antidiabetic agents. (n.d.). ResearchGate. Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

-

Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals. [Link]

-

Challenges of Antibacterial Discovery. (n.d.). PMC - NIH. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH. [Link]

-

Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate. Retrieved from [Link]

-

World Health Organization (WHO). (2023). Antimicrobial resistance. [Link]

-

Time-kill kinetics assay. (n.d.). Bio-protocol. [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN Network. [Link]

-

Development of an Experimental Ex Vivo Wound Model to Evaluate Antimicrobial Efficacy of Topical Formulations. (n.d.). MDPI. [Link]

-

Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

-

M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). PubMed. [Link]

-

Antibacterial Discovery: 21st Century Challenges. (2020). MDPI. [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Antimicrobial resistance [who.int]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 16. nih.org.pk [nih.org.pk]

- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 18. chainnetwork.org [chainnetwork.org]

- 19. researchgate.net [researchgate.net]

- 20. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. microchemlab.com [microchemlab.com]

- 22. grokipedia.com [grokipedia.com]

- 23. emerypharma.com [emerypharma.com]

- 24. actascientific.com [actascientific.com]

- 25. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nelsonlabs.com [nelsonlabs.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]

- 30. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. journals.asm.org [journals.asm.org]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Challenges and shortcomings of antibacterial discovery projects - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-7-nitro-1,3-benzoxazole

Introduction: The Challenge of Synthesizing Electron-Deficient Benzoxazoles

5-chloro-7-nitro-1,3-benzoxazole is a key heterocyclic scaffold in medicinal chemistry, valued for its broad spectrum of biological activities.[1] However, its synthesis is often plagued by low yields. The presence of two strong electron-withdrawing groups (chloro and nitro) on the phenolic ring deactivates the system, making the crucial intramolecular cyclization step challenging. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help you diagnose and resolve common issues encountered during its synthesis.

The primary synthetic route involves the condensation of an ortho-aminophenol derivative with a carbonyl compound (or its equivalent), followed by cyclodehydration. For the target molecule, this typically means starting with 2-amino-4-chloro-6-nitrophenol.

General Reaction Pathway

The synthesis generally proceeds through the formation of an intermediate, such as a Schiff base or an amide, which then undergoes an acid-catalyzed cyclization and dehydration to form the benzoxazole ring.

Caption: Generalized workflow for the synthesis of this compound.

Core Troubleshooting Guide: A Mechanistic Approach

This section is designed as a series of questions and answers to address specific experimental failures.

Category 1: Issues with Starting Materials

Question: My reaction is very dark, and the yield is poor. My 2-amino-4-chloro-6-nitrophenol starting material has a dark, purplish hue. Can I still use it?

Answer: You are likely observing the oxidation of your 2-aminophenol starting material. This is a very common issue that significantly reduces yield by consuming the reactant and introducing impurities that can inhibit the catalyst.[2]

-

Causality: 2-aminophenols are highly susceptible to air oxidation, especially under light, forming polymeric, intensely colored quinone-imine species.[3] These impurities will not participate in the desired cyclization reaction.

-

Self-Validating Protocol:

-

Purity Check: Before starting, always verify the purity of the aminophenol. Check its melting point against the literature value. If you have access to NMR, confirm the structure and look for impurity peaks.

-

Purification: If the material is darkened, it must be purified. Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) is highly recommended. The goal is to obtain a light-colored, crystalline solid.

-

Inert Atmosphere: Once purified, handle the material quickly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[3] This is a critical step for ensuring reproducibility.

-

Category 2: Reaction Stalls and Incomplete Conversion

Question: My reaction seems to stall. TLC analysis shows remaining starting material and an intermediate spot, but very little product, even after prolonged heating. What's wrong?

Answer: A stalled reaction typically points to three main culprits: insufficient activation energy (temperature), catalyst deactivation, or the formation of an overly stable intermediate.

-

Causality & Solutions:

-

Insufficient Temperature: The cyclization step has a significant activation energy barrier, particularly for an electron-deficient substrate. Many benzoxazole syntheses require high temperatures, sometimes as high as 130-150°C, to proceed efficiently.[1][4]

-

Action: Incrementally increase the reaction temperature by 10-15°C and monitor the progress by TLC. Be cautious, as excessively high temperatures can lead to decomposition.[2]

-

-

Catalyst Deactivation: Acid catalysts can be neutralized by basic impurities or consumed in side reactions. If using a heterogeneous or recyclable catalyst, it may have lost activity.

-

Action: If the reaction has stalled for an extended period, consider adding a fresh portion of the catalyst to see if the reaction restarts.[3] Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., desiccated for acid catalysts).

-

-

Stable Intermediate Formation: The condensation of the aminophenol with an aldehyde or similar reagent forms a Schiff base (imine) intermediate. In some cases, this intermediate can be quite stable and may not cyclize efficiently under the initial reaction conditions.[5]

-

Action: Consider a two-step approach. First, synthesize and isolate the Schiff base intermediate. Then, subject the purified intermediate to harsher cyclization conditions (e.g., a stronger acid catalyst like polyphosphoric acid and higher temperature). This isolates the problematic step and can often improve the overall yield.

-

-

Troubleshooting Decision Tree

Caption: A logical workflow for troubleshooting low yield in benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this type of cyclization, and how do I choose one? A1: The choice of catalyst is critical.[6] For challenging, electron-deficient substrates, strong Brønsted acids are typically required.

-

Polyphosphoric Acid (PPA): This is a classic and highly effective reagent that acts as both a catalyst and a dehydrating agent. It is often used at high temperatures (150°C or higher).[1]

-

Methane Sulfonic Acid: A strong acid that can be effective, often used at temperatures around 100-120°C.[2]

-

Ionic Liquids: Brønsted acidic ionic liquids have been shown to be effective, sometimes under solvent-free conditions, but may require specific optimization.[4]

-

Lewis Acids: In some protocols, Lewis acids can be used, but they may be less effective for this specific substrate due to the deactivating nitro group.

Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material, intermediate (if visible), and product (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being less polar than the aminophenol starting material, should have a higher Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q3: I'm losing a significant amount of product during the work-up. What can I do? A3: Product loss during work-up is often due to solubility or improper pH adjustment.

-

Neutralization: After quenching the reaction (e.g., in ice water), the acidic catalyst must be neutralized. A common procedure is to pour the acidic mixture into a beaker with ice and a dilute base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic.[7][8] Do this slowly to control foaming.

-

Extraction: The benzoxazole product is organic-soluble. After neutralization, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.

-

Precipitation: In some cases, the product may precipitate upon quenching and neutralization. If so, it can be isolated by filtration through a Buchner funnel, followed by washing the filter cake with water to remove inorganic salts.[7]

Data & Protocols

Table 1: Influence of Reaction Parameters on Benzoxazole Synthesis

| Parameter | Condition | Potential Issue if Suboptimal | Recommended Action | Rationale |

| Temperature | Too Low (<100 °C) | Stalled reaction, no cyclization.[4] | Increase temperature to 120-150 °C. | Overcomes the activation energy for the cyclodehydration of the electron-deficient ring.[3] |

| Too High (>160 °C) | Decomposition, dark tar formation.[2] | Lower temperature, monitor closely. | Prevents thermal degradation of the nitro-aromatic compound. | |

| Catalyst | Weak Acid | Incomplete conversion to product.[5] | Use a strong dehydrating acid like PPA. | A strong acid is needed to protonate the intermediate and facilitate water elimination. |

| Excess Catalyst | Charring, side reactions. | Optimize catalyst loading (e.g., start with 10 eq). | Minimizes harsh conditions that can lead to unwanted side reactions like sulfonation or decomposition. | |

| Atmosphere | Air | Oxidation of aminophenol starting material.[3] | Use an inert atmosphere (N₂ or Ar). | Prevents the formation of colored quinone-imine impurities that inhibit the reaction.[2] |

| Solvent | Protic/Wet | Hydrolysis of intermediates. | Use a high-boiling aprotic solvent or run solvent-free; ensure solvent is anhydrous. | Prevents water from interfering with the dehydration step, which is an equilibrium process. |

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA)

This is a generalized protocol and may require optimization. Always perform a risk assessment before starting any chemical synthesis.

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add purified 2-amino-4-chloro-6-nitrophenol (e.g., 10 mmol, 1.88 g).

-

Add the carbonyl source, for example, benzoic acid (11 mmol, 1.34 g), if synthesizing the 2-phenyl derivative.

-

-

Reaction Setup:

-

Under a gentle stream of nitrogen, add polyphosphoric acid (PPA) (~20 g) to the flask. The PPA should be pre-heated to ~60-80°C to reduce its viscosity, allowing for easier transfer.

-

The mixture should be a stirrable slurry. If it is too thick, a small amount of additional PPA can be added.

-

-

Cyclization:

-

Heat the reaction mixture in an oil bath to 150°C with vigorous stirring.[1]

-

Monitor the reaction progress by TLC. To take a sample, carefully remove a small aliquot with a glass pipette, quench it in a vial containing water and ethyl acetate, add a few drops of aqueous NaHCO₃, shake, and spot the organic layer on the TLC plate. The reaction is typically complete within 4-8 hours.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to below 100°C.

-

CAUTION: Slowly and carefully pour the warm reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water with vigorous stirring. This step is highly exothermic.

-

A precipitate should form. Continue stirring until all the ice has melted and the PPA is fully dissolved.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is ~7-8.[7]

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

-

-

Purification:

-

Air-dry the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

-

References

- BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.

-

Tavakkoli, Z., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

- BenchChem. (2025).

- BenchChem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis.

- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. Research Journal of Pharmacy and Technology. [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.

-

Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

-

Satyendra, R., et al. (2025). Anthelmintic activity of 5-nitro-1, 3-benzoxazole derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scienceopen.com [scienceopen.com]

Benzoxazole Synthesis: A Technical Support Center for Troubleshooting Common Side Products

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

Technical Support Center: Enhancing the Solubility of 5-Chloro-7-Nitro-1,3-Benzoxazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling 5-chloro-7-nitro-1,3-benzoxazole and its related structures. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of poor solubility with this class of compounds. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust experimental protocols.

A Note on Chemical Identity

The query specifies "this compound." It is important to note that a closely related and widely used fluorescent probe is 4-chloro-7-nitro-2,1,3-benzoxadiazole , also known as NBD-Cl .[1][2] Due to the structural similarities and the common challenge of solubility within this chemical class, the principles and troubleshooting steps outlined in this guide are broadly applicable. For the purpose of providing concrete examples, we will reference data for NBD-Cl where available, as it serves as an excellent model compound.

Chemical Structure of NBD-Cl (A model compound)

Caption: Structure of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: My compound has precipitated out of my aqueous buffer. What is the first and most common troubleshooting step?

Answer: The most direct approach is the use of a water-miscible organic co-solvent. The core issue is a polarity mismatch. This compound is a predominantly nonpolar molecule, while your buffer is highly polar. A co-solvent works by reducing the overall polarity of the solvent system, making it more hospitable to the compound.[3]

Causality: By introducing an organic co-solvent, you disrupt the strong hydrogen-bonding network of water. This lowers the dielectric constant of the mixture and reduces the energy required to create a cavity for the solute molecule, thereby increasing solubility.[3]

Recommended Co-solvents

| Co-solvent | Polarity Index | Typical Starting % (v/v) in final solution | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 0.1 - 5% | Excellent solubilizing power. Can be difficult to remove. May affect cell viability at >0.5%. |

| Ethanol (EtOH) | 4.3 | 1 - 10% | Less toxic than methanol. Good for many biological applications. |

| Methanol (MeOH) | 5.1 | 1 - 10% | Good solubilizing power. Can be toxic to cells. |

| Acetone | 5.1 | 1 - 5% | Volatile. Good for initial solubilization before dilution. |

| Acetonitrile (ACN) | 5.8 | 1 - 10% | Common in HPLC. Less viscous than DMSO. |

Data compiled from various sources on solvent properties.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

-

High-Concentration Stock: Prepare a high-concentration stock solution of your compound (e.g., 10-50 mM) in 100% anhydrous DMSO. NBD-Cl is known to be soluble in DMSO up to 50 mg/mL.[4]

-

Vortex/Sonicate: Ensure complete dissolution by vortexing. If needed, use a bath sonicator for 5-10 minutes. Gentle warming (30-40°C) can also be applied, but monitor for any color change that might indicate degradation.

-

Serial Dilution: Perform serial dilutions of your stock solution in the same co-solvent to create intermediate stocks if large concentration changes are needed.

-

Final Dilution: Add the stock solution to your aqueous buffer dropwise while vortexing the buffer. This "shock dilution" should be done by adding the small volume of organic stock to the large volume of aqueous buffer, never the other way around. This minimizes localized high concentrations that can lead to immediate precipitation.

-

Final Check: Visually inspect the final solution for any signs of precipitation (Tyndall effect, cloudiness) against a dark background.

Caption: A logical workflow for troubleshooting solubility issues.

Question 2: The co-solvent approach isn't sufficient, or it interferes with my downstream application. What is the next logical step?

Answer: Modifying the pH of your aqueous solution is a powerful technique. The solubility of many organic compounds, even those without classic acidic or basic functional groups, can be influenced by pH.[5]

Causality: While this compound is not strongly ionizable, the electron-withdrawing nature of the nitro and chloro groups, combined with the heterocyclic ring, can create regions susceptible to protonation or deprotonation under sufficiently acidic or basic conditions.[1] For instance, many phenolic compounds show increased solubility at alkaline pH.[6] Altering the pH can change the compound's surface charge and its interaction with water molecules, potentially increasing solubility.[7]

Experimental Protocol: pH Screening

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0). Ensure the buffer components themselves do not interact with your compound.

-

Stock Solution: Prepare a concentrated stock in a minimal amount of a suitable co-solvent like DMSO, as described previously.

-

Test Dilutions: Add a small, consistent volume of the stock solution to each buffer.

-

Equilibration: Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. Gentle agitation can be beneficial.

-

Assessment: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using UV-Vis spectrophotometry or HPLC.

Self-Validation: This protocol is self-validating. A significant increase in the supernatant concentration at a particular pH directly confirms that pH modification is an effective strategy for your compound.

Question 3: My experimental system has strict pH and co-solvent limitations. Are there other formulation strategies I can employ?

Answer: Yes. When pH and co-solvents are not viable options, advanced formulation aids like surfactants or cyclodextrins can be highly effective. These are common strategies used in the pharmaceutical industry to enhance the solubility of poorly water-soluble drugs.[8][9]

Strategy A: Micellar Solubilization with Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell. Your nonpolar compound will preferentially partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous medium.

-

Recommended Surfactants: Polysorbate 80 (Tween 80), Triton X-100.

Caption: A drug molecule encapsulated within a surfactant micelle.

Strategy B: Inclusion Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. Your compound can fit into this cavity, forming an "inclusion complex." This complex has a much higher aqueous solubility than the drug alone because the hydrophobic part of your molecule is shielded from the water.

-

Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocol: Screening Formulation Aids

-

Prepare Aid Solutions: Prepare solutions of the surfactant or cyclodextrin in your buffer at various concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

-

Add Compound: Add an excess amount of your solid compound to each solution.

-

Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the supernatant for the compound's concentration via HPLC or spectrophotometry. An increase in concentration with an increasing percentage of the formulation aid indicates successful solubilization.

Summary of Solubility Data for NBD-Cl (Model Compound)

| Solvent | Solubility | Source | Notes |

| Methanol | Soluble | [4] | Good for stock solutions. |

| DMSO | 50 mg/mL | [4] | Excellent for high-concentration stock solutions. |

| Chloroform | 50 mg/mL | [4][10] | Useful for organic synthesis and extraction. Not for aqueous applications. |

| Water | Reported as "soluble" | [4] | The term is relative; likely means low millimolar or high micromolar range. Often requires aids for practical concentrations. |

This table summarizes known solubility data for the model compound NBD-Cl, providing a starting point for solvent selection.

References

-

ChemBK. (n.d.). NBD-Cl. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25043, 4-Chloro-7-nitrobenzofurazan. Retrieved from [Link].

- Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview.

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link].

- Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds.

- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link].

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link].

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- El-Enany, N., El-Sherbiny, D., & Belal, F. (2013). Spectrofluorimetric determination of cefoxitin sodium in powder for injection via derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

Sources

- 1. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. wjbphs.com [wjbphs.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-氯-7-硝基苯并-2-氧杂-1,3-二唑 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: A Guide to Preventing Fluorescence Quenching of NBD-Labeled Compounds

Welcome to the technical support center for NBD (nitrobenzofurazan) fluorophores. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers solutions but also explains the underlying scientific principles governing the performance of your NBD-labeled compounds. NBD is a powerful tool due to its small size and profound sensitivity to its local environment, but this same sensitivity can lead to frustrating signal loss. This guide is structured to help you diagnose and resolve these issues effectively.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses the most common questions researchers have about NBD fluorescence and quenching, providing a foundational understanding for troubleshooting.

Q1: What is NBD and why is its fluorescence so sensitive to the environment?

Answer: 7-nitrobenz-2-oxa-1,3-diazole (NBD) is a small, uncharged, and relatively nonpolar fluorophore. Its fluorescence properties are governed by an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group upon excitation.[1] This ICT character is the primary reason for its environmental sensitivity.

-

In Nonpolar (Hydrophobic) Environments: Such as within a lipid bilayer or a protein's hydrophobic pocket, NBD is shielded from quenching interactions. This results in a high fluorescence quantum yield (it is bright) and a blue-shifted emission spectrum (e.g., ~525 nm).[2]

-

In Polar (Hydrophilic) Environments: Especially in water, the excited state of NBD is efficiently deactivated through non-radiative pathways, such as hydrogen bonding between water molecules and the NBD's 2-oxa-1,3-diazole moiety.[1] This leads to a dramatic decrease in fluorescence quantum yield (it becomes dim) and a red-shifted emission spectrum.[1][3]

Essentially, NBD acts as a molecular reporter, brightly signaling its presence in hydrophobic domains while being significantly quenched in aqueous media.

Q2: What are the primary mechanisms of fluorescence quenching that affect NBD?

Answer: Fluorescence quenching is any process that decreases the intensity of fluorescence. For NBD, the key mechanisms are:

-

Solvent Quenching: As described above, polar solvents, particularly water, provide efficient non-radiative decay pathways that quench NBD's excited state.[1]

-

Static (Contact) Quenching: This occurs when the NBD molecule forms a stable, non-fluorescent complex (an intramolecular dimer) with another molecule, often another NBD molecule.[4] This is a major issue at high labeling densities, leading to "self-quenching."[5][6]

-

Collisional (Dynamic) Quenching: A quencher molecule collides with the NBD fluorophore during its excited-state lifetime, causing it to return to the ground state without emitting a photon.

-

Photoinduced Electron Transfer (PET) & Förster Resonance Energy Transfer (FRET): In specifically designed molecular probes, the NBD moiety can act as a PET quencher or a FRET acceptor for another fluorophore.[1] The efficiency of these processes is highly distance-dependent.[1][4]

-

Photobleaching: Irreversible photochemical destruction of the NBD fluorophore by high-intensity excitation light. While moderately photostable, NBD is not immune to this effect.[7]

Q3: My NBD signal is weak or absent. What are the most common culprits?

Answer: A weak or absent signal is the most common issue. Before diving into complex experiments, it's crucial to diagnose the root cause. The following decision tree outlines a logical troubleshooting workflow.

Caption: Initial diagnostic workflow for weak NBD signals.

Q4: How does solvent polarity affect NBD fluorescence?

Answer: The effect is dramatic and is a core feature of the NBD fluorophore. As solvent polarity decreases (i.e., the environment becomes more hydrophobic), the fluorescence quantum yield increases, and the emission maximum shifts to shorter wavelengths (a "blue shift").

| Property | Aqueous Buffer (High Polarity) | Ethanol (Medium Polarity) | Cyclohexane (Low Polarity) |

| Quantum Yield | Very Low (< 0.01)[1] | Moderate | High (> 0.9) |

| Emission Max (λem) | Red-shifted (~550 nm) | Intermediate (~535 nm) | Blue-shifted (~525 nm) |

| Appearance | Very Dim / Green-Yellow | Bright Green | Very Bright Green |